2-Methyl-6-(methyl(phenyl)amino)nicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O2/c1-10-12(14(17)18)8-9-13(15-10)16(2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
ZETHKWSBSHJKCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methyl(phenyl)amino)nicotinic acid can be achieved through multicomponent reactions involving the condensation of appropriate starting materials. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation and subsequent treatment with potassium hydroxide in dimethylformamide . The reaction conditions typically involve room temperature and the use of ethanol as a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The methyl(phenyl)amino group at the 6-position is susceptible to oxidation. Potential transformations include:
-
Formation of Nitroso Derivatives : Oxidation of the secondary amine group (N–CH₃) could yield nitroso intermediates under strong oxidizing conditions (e.g., using H₂O₂ or NaIO₄).
-
N-Oxidation : The tertiary nitrogen in the pyridine ring may undergo oxidation to form N-oxide derivatives, particularly with peracid reagents like mCPBA.
Example Reaction:
Reduction Reactions
Reductive modification of functional groups could involve:
-
Amide/Imine Reduction : The aromatic amine group may be reduced to a secondary amine using catalysts like Pd/C under hydrogenation conditions.
-
Carboxylic Acid Reduction : The carboxylic acid moiety can be reduced to an alcohol using LiAlH₄ or BH₃·THF, though steric hindrance from the methyl(phenyl)amino group may limit reactivity.
Substitution Reactions
Electrophilic aromatic substitution (EAS) or nucleophilic acyl substitution may occur at reactive sites:
-
Halogenation : The pyridine ring’s 4-position (para to the carboxylic acid) is electron-deficient, enabling bromination or chlorination with reagents like NBS or Cl₂/FeCl₃.
-
Esterification : The carboxylic acid group can react with alcohols (e.g., MeOH, EtOH) under acidic conditions to form esters .
Condensation and Cyclization
The carboxylic acid and amine groups may participate in condensation reactions:
-
Hydrazide Formation : Reaction with hydrazine could yield hydrazide derivatives, useful in synthesizing heterocyclic compounds (e.g., pyrazoles) .
-
Schiff Base Formation : Interaction with aldehydes or ketones may produce imine-linked derivatives .
Cross-Coupling Reactions
Transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura) could modify the phenyl group:
-
Aryl-Aryl Bond Formation : The phenyl ring in the methyl(phenyl)amino group may undergo cross-coupling with boronic acids to introduce substituents.
Key Considerations
-
Steric Effects : The methyl(phenyl)amino group at the 6-position may hinder reactivity at adjacent sites.
-
Acid-Base Properties : The carboxylic acid group (pKa ~4.8) influences solubility and reactivity in aqueous/organic media .
-
Thermal Stability : Decomposition may occur under harsh conditions (e.g., >200°C) .
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula and is characterized by a pyridine ring substituted at the 6-position with a methyl(phenyl)amino group. This unique structure contributes to its biological activity, particularly its interaction with nicotinic acid receptors, which are involved in key physiological processes such as lipid metabolism and vascular health .
The primary biological activity of 2-Methyl-6-(methyl(phenyl)amino)nicotinic acid is attributed to its interaction with nicotinic acid receptors. Research indicates that this compound may modulate cellular signaling pathways related to metabolism and vascular function, suggesting potential therapeutic benefits in conditions such as obesity and cardiovascular diseases .
Case Studies
- Interaction with Nicotinic Acid Receptors : A study demonstrated that compounds similar to this compound can enhance receptor binding and influence downstream signaling pathways associated with metabolic regulation .
- Potential in Neurological Disorders : Research involving animal models has indicated that derivatives of nicotinic acids may have neuroprotective effects, particularly in models of Parkinson's disease. These compounds can influence neuroinflammation and neuronal survival through their action on nicotinic acetylcholine receptors .
- Antimicrobial Properties : Some studies have reported that related pyridine derivatives exhibit antimicrobial activity against various pathogens, suggesting that this compound could be explored for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-Methyl-6-(methyl(phenyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
2-Methyl-6-(phenylethynyl)pyridine (MPEP)
- Structure: Features a rigid phenylethynyl group at the 6-position instead of methyl(phenyl)amino.
- Properties : The ethynyl linker increases planarity and electron-withdrawing effects, enhancing affinity for metabotropic glutamate receptor 5 (mGluR5) .
- Biological Activity: MPEP acts as a non-competitive antagonist of mGluR5, whereas the target compound’s amino group may enable hydrogen bonding with receptors like ion channels or transporters .
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]nicotinic Acid
- Structure: Substitutes the methyl(phenyl)amino group with a benzothiazolylamino moiety.
2-Aminonicotinic Acid
Electronic and Steric Effects of Substituents
- Key Insights: The methyl(phenyl)amino group in the target compound balances lipophilicity (LogP ~2.5) and hydrogen-bonding capacity, making it suitable for both CNS and peripheral targets. Methoxy or trifluoromethyl groups (e.g., 5-(2-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid ) increase polarity but reduce metabolic stability compared to the target compound.
Biological Activity
2-Methyl-6-(methyl(phenyl)amino)nicotinic acid is a synthetic derivative of nicotinic acid, characterized by a unique combination of functional groups that enhance its biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in metabolic and vascular health. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N2O2. Its structure features a pyridine ring with a methyl(phenyl)amino group at the 6-position, which is crucial for its interaction with nicotinic acid receptors.
The biological activity of this compound is primarily linked to its interaction with nicotinic acid receptors . These receptors play a significant role in various physiological processes, including:
- Lipid metabolism : Modulating lipid profiles and reducing triglyceride levels.
- Vasodilation : Enhancing blood flow and reducing blood pressure through endothelial function.
The binding of this compound to these receptors can influence cellular signaling pathways, potentially leading to therapeutic effects in conditions such as obesity and cardiovascular diseases.
Table 1: Comparison of Biological Activities
Study on Metabolic Effects
A study investigated the effects of this compound on metabolic syndrome parameters in animal models. The compound demonstrated significant reductions in body weight and improvements in lipid profiles compared to control groups. These findings suggest its potential as a therapeutic agent for metabolic disorders.
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound in models of Parkinson's disease. The study indicated that it may enhance the activity of α7 nicotinic acetylcholine receptors, which are implicated in neuroprotection and cognitive function. This suggests a potential role in managing neurodegenerative diseases .
Synthesis and Structural Variants
The synthesis of this compound involves several steps, typically starting from simpler nicotinic acid derivatives. Variants of this compound have been developed to enhance specific biological activities. For example, structural modifications can lead to improved receptor binding affinities or altered pharmacokinetic properties .
Table 2: Structural Comparison
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-6-(phenylamino)nicotinic acid | C13H12N2O2 | Lacks methyl substitution on the amino group |
| Methyl 6-aminonicotinate | C8H9N2O2 | Methyl ester form; used in biochemical studies |
| 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid | C14H11F3N2O2 | Contains trifluoromethyl group; enhances lipophilicity |
The unique combination of functional groups in this compound influences its biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity of 2-Methyl-6-(methyl(phenyl)amino)nicotinic acid in synthetic batches?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) to verify purity and molecular weight. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to resolve substituent positions on the pyridine ring. Reference standards with validated retention times or exact mass data (e.g., m/z 242.1056 for [M+H]⁺) should be employed for cross-validation .
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?
- Methodological Answer : Reaction conditions such as catalyst selection (e.g., palladium acetate for coupling reactions), temperature control (110°C for aryl amination), and stoichiometric ratios (e.g., Cs₂CO₃ as a base) are critical. Purification via recrystallization or column chromatography using ethyl acetate/hexane gradients can isolate the target compound from intermediates like methyl 2-chloro-6-methylisonicotinate .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Wear NIOSH/CEN-approved respiratory protection (P95 or OV/AG/P99 filters) for aerosolized particles. Use chemical-resistant gloves (e.g., nitrile) and fume hoods to minimize skin/eye exposure. Avoid aqueous disposal; instead, neutralize with activated carbon and dispose via hazardous waste protocols due to potential carcinogenicity (IARC Group 2B classification) .
Advanced Research Questions
Q. How can contradictory data on the pharmacological activity of this compound be resolved?
- Methodological Answer : Discrepancies in receptor binding assays (e.g., nicotinic acetylcholine vs. GPCR interactions) may arise from differences in assay conditions (pH, temperature) or cell models (HEK293 vs. neuronal primary cultures). Validate findings using orthogonal techniques like calcium imaging or electrophysiology, and standardize buffer systems (e.g., HEPES vs. Tris) to isolate confounding variables .
Q. What experimental strategies are effective in studying the environmental persistence of this compound and its degradation products?
- Methodological Answer : Conduct hydrolysis studies under varying pH (4–9) and UV exposure to identify photodegradation pathways. Use LC-MS/MS to detect metabolites like 6-chloro-nicotinic acid (6-CNA) and quantify soil adsorption coefficients (Koc) via batch equilibrium tests. Compare results to EFSA Draft Assessment Reports for systemic pesticides to model environmental fate .
Q. How can researchers design dose-response studies to evaluate the mutagenic potential of this compound?
- Methodological Answer : Perform Ames tests with Salmonella typhimurium TA98 and TA100 strains at concentrations ranging from 0.1–100 µg/mL, including metabolic activation (S9 fraction). Use comet assays in human hepatoma (HepG2) cells to assess DNA damage. Compare results to positive controls (e.g., benzo[a]pyrene) and apply OECD Guideline 471 for statistical validation .
Data Interpretation and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in in vitro studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput screening, employ machine learning algorithms (e.g., random forests) to identify structure-activity relationships (SARs) linked to cytotoxicity .
Q. How should researchers address batch-to-batch variability in the physicochemical properties of synthesized this compound?
- Methodological Answer : Implement quality control protocols including differential scanning calorimetry (DSC) to monitor melting point consistency (expected range: 99–101°C). Use Karl Fischer titration for moisture content analysis and dynamic light scattering (DLS) to assess particle size distribution. Document deviations in electronic lab notebooks (ELNs) for traceability .
Tables of Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 99°C | DSC | |
| Acute Toxicity (LD50) | >2000 mg/kg (oral, rat) | OECD 420 | |
| LogP (Partition Coefficient) | 2.1 ± 0.3 | Shake-flask HPLC | |
| UV λmax | 254 nm | UV-Vis Spectroscopy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
